EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE

Epoxy curing kinetics Differential scanning calorimetry Activation energy

Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8) is a difunctional, linear polydimethylsiloxane (PDMS) bearing epoxypropoxypropyl groups at both chain termini. It belongs to the epoxy-functional silicone class and is commercially supplied in discrete molecular weight grades spanning approximately 363 to 5,500 g/mol, corresponding to kinematic viscosities of 8–11 cSt (DMS-E09), 12–18 cSt (DMS-E11), 20–35 cSt (DMS-E12), and 100–140 cSt (DMS-E21).

Molecular Formula C16H34O5Si2
Molecular Weight 0
CAS No. 102782-97-8
Cat. No. B1166876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE
CAS102782-97-8
Molecular FormulaC16H34O5Si2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8): Core Identity for Technical Procurement


Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8) is a difunctional, linear polydimethylsiloxane (PDMS) bearing epoxypropoxypropyl groups at both chain termini [1]. It belongs to the epoxy-functional silicone class and is commercially supplied in discrete molecular weight grades spanning approximately 363 to 5,500 g/mol, corresponding to kinematic viscosities of 8–11 cSt (DMS-E09), 12–18 cSt (DMS-E11), 20–35 cSt (DMS-E12), and 100–140 cSt (DMS-E21) . The terminal epoxy groups enable co-curing with conventional epoxy resins such as diglycidyl ether of bisphenol-A (DGEBA) via anhydride or amine hardeners, yielding silicone-modified epoxy networks with tunable morphology and mechanical properties [2]. This compound is a foundational reactive intermediate for photocurable soft lithography stamp materials, toughened epoxy blends, protective silica/PDMS hybrid coatings, and electronic encapsulants [3].

Why In-Class Epoxy Silicones Cannot Be Interchanged with Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8)


Epoxy-functional silicones are not a single commodity. The nature of the epoxy group (glycidyl vs. cycloaliphatic), the attachment chemistry (terminal vs. pendant), the propoxy spacer length, and the siloxane backbone composition each dictate reactivity, compatibility, phase morphology, and ultimate thermoset properties. The ring-strained epoxycyclohexyl group is explicitly more reactive than the epoxypropoxy group and favors thermally or chemically induced nucleophilic ring-opening [1]. Consequently, epoxycyclohexylethyl-terminated PDMS (CAS 102782-98-9) is preferentially suited for cationic UV-cure systems, whereas epoxypropoxypropyl-terminated PDMS provides more controlled reactivity in anhydride- or amine-cured epoxy blends [2]. Pendant copolymers such as EMS-622 (5–7% epoxypropoxypropylmethylsiloxane-dimethylsiloxane copolymer) distribute epoxy functionality along the chain, yielding fundamentally different crosslink topology versus terminal placement [3]. Hydroxyl-terminated PDMS requires a coupling agent (e.g., γ-aminopropyltriethoxysilane) to graft onto epoxy, adding formulation complexity and potentially compromising storage modulus [4]. Without molecular weight- and architecture-matched substitution, critical performance attributes—cure kinetics, phase separation morphology, tensile strength, and glass transition temperature—will shift unpredictably.

Quantitative Differentiation Evidence for Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8) Against Closest Analogs


Lower Curing Activation Energy vs. DGEBA: DMS-E09 Exhibits a 9–10 kJ/mol Reduction

In a direct head-to-head DSC study, epoxypropoxypropyl-terminated PDMS (DMS-E09, MW ~363) was blended with DGEBA and cured using methyl tetrahydrophthalic anhydride. The apparent activation energy (Ea) for DMS-E09 was determined to be 9–10 kJ/mol lower than that of the DGEBA control, indicating that the epoxypropoxypropyl-terminated siloxane reacts more readily with the anhydride curing agent [1]. This kinetic advantage enables faster or lower-temperature cure cycles in silicone-modified epoxy formulations.

Epoxy curing kinetics Differential scanning calorimetry Activation energy

Synergistic Tensile Strengthening: 5 wt% DMS-E11 Increases Tensile Strength by 18.6% vs. Neat DGEBA

In a systematic ternary blend study, DMS-E11 (epoxypropoxypropyl-terminated PDMS, MW 500–600) was incorporated at 5 wt% into a DGEBA/PEI (25 wt% polyetherimide) matrix. Tensile testing revealed a tensile strength of 83.7 MPa and Young's modulus of 2,643 MPa for the PEI-25–E11-05 blend, compared to 70.6 MPa tensile strength and 2,150 MPa modulus for neat DGEBA [1]. This represents an 18.6% increase in tensile strength and a 22.9% increase in modulus. Critically, higher DMS-E11 loadings (10–20 wt%) resulted in progressive decreases in both properties, establishing an optimal 5 wt% loading window unique to this molecular weight grade.

Epoxy toughening Tensile strength Ternary blends

Controlled Reactivity vs. Epoxycyclohexylethyl-Terminated PDMS: Distinct Suitability for Thermal vs. UV-Cure Systems

According to Gelest's authoritative epoxy-functional silicones technical documentation, 'The ring-strained epoxycyclohexyl group is more reactive than the epoxypropoxy group and undergoes thermally- or chemically-induced reactions with nucleophiles including protic surfaces such as cellulosics of polyacrylate resins' [1]. Epoxycyclohexylethyl-terminated PDMS (CAS 102782-98-9) is consequently recommended for cationic UV-cure systems where high reactivity is required [2]. In contrast, epoxypropoxypropyl-terminated PDMS (CAS 102782-97-8) is preferentially applied in anhydride- or amine-cured thermal epoxy systems where more controlled, tunable reactivity is desired. The propoxy spacer additionally enhances compatibility with conventional epoxy resins, reducing uncontrolled phase separation in hybrid materials [1].

Epoxy reactivity Cure mechanism Functional group chemistry

Molecular Weight-Dependent Epoxy Content: 5.5 eq/kg (DMS-E09) vs. 0.48–0.50 eq/kg (DMS-EX21) Enables Crosslink Density Engineering

Within the same CAS registry (102782-97-8), the epoxypropoxypropyl-terminated PDMS family spans a wide range of molecular weights with corresponding epoxy content (eq/kg) that is precisely and inversely correlated with chain length. DMS-E09 (MW 363, 8–11 cSt) delivers an epoxy content of 5.5 eq/kg , while DMS-EX21 (MW 3,500–4,000, 80–120 cSt) provides only 0.48–0.50 eq/kg . Intermediate grades include DMS-E11 (MW 500–600, epoxy ~3.0–3.6 eq/kg) and DMS-E12 (MW 1,000–1,400, epoxy ~1.0–1.4 eq/kg), as shown in vendor technical datasheets for PMS-E11 and PMS-E15 comparative grades [1]. This 11-fold range in epoxy equivalent per unit mass allows formulators to independently tune crosslink density and network flexibility without changing the terminal group chemistry—a capability not available in pendant copolymers (e.g., EMS-622) where epoxy group placement is statistical along the backbone.

Epoxy equivalent weight Crosslink density Structure-property relationship

Thermal Stability: TGA Decomposition Onset Above 300°C Supports High-Temperature Processing and Service

Thermogravimetric analysis (TGA) of epoxypropoxypropyl-terminated PDMS demonstrates thermal decomposition onset above 300°C, with an amorphous (non-crystalline) structure confirmed by X-ray diffraction [1]. The compound's physical properties include a boiling point of 184–187°C at 2 mmHg and a flash point of 110°C (closed cup) . Commercial vendor specifications indicate thermal stability up to 250°C for formulated epoxy silicone fluids based on this chemistry [2]. While direct comparator TGA data under identical conditions for hydroxyl-terminated or epoxycyclohexyl-terminated PDMS are not available in the reviewed sources, the >300°C decomposition onset is characteristic of the siloxane backbone and exceeds typical processing temperatures for epoxy thermoset cure cycles (commonly 120–180°C), providing a safe thermal processing window.

Thermal stability Thermogravimetric analysis High-temperature performance

Photocurable Nanopatterning Capability: Epoxypropoxypropyl-Terminated PDMS Enables Nanometer-Regime Soft Lithography Unattainable with Commercial PDMS

Choi and Rogers (JACS, 2003) demonstrated that a chemically modified PDMS material based on epoxypropoxypropyl-terminal functionalization—photocured via the terminal epoxy groups—achieves soft lithographic molding and printing resolution in the nanometer regime [1]. The photocurable chemistry was specifically designed and optimized for nanopatterning tasks described as 'challenging with commercially available elastomers' [1]. Gelest's technical literature explicitly identifies CAS 102782-97-8 as the material 'used in preparation of photocurable silicone for soft lithography,' citing the Choi et al. JACS 2003 paper [2]. This photocurable capability is conferred by the terminal epoxypropoxypropyl groups that undergo cationic photopolymerization, producing a stiff, patterned elastomer suitable for high-resolution stamp fabrication—a property not shared by non-functional (methyl-terminated) PDMS or hydroxyl-terminated PDMS, which lack photo-reactive terminal groups.

Soft lithography Photocurable PDMS Nanopatterning

Validated Application Scenarios for Epoxypropoxypropyl Terminated Polydimethylsiloxane (CAS 102782-97-8) Based on Quantitative Evidence


Toughened Epoxy Thermosets with Optimized 5 wt% DMS-E11 Loading for Maximum Tensile Strength

Formulators seeking to toughen DGEBA-based epoxy resins should specify epoxypropoxypropyl-terminated PDMS of MW 500–600 (DMS-E11 grade). As demonstrated in the DGEBA/PEI/DMS-E11 ternary blend study, a 5 wt% loading of DMS-E11 increases tensile strength to 83.7 MPa (+18.6% vs. neat DGEBA at 70.6 MPa) and Young's modulus to 2,643 MPa (+22.9% vs. neat DGEBA at 2,150 MPa) while maintaining a co-continuous morphology [1]. Higher loadings (10–20 wt%) cause progressive declines in both tensile strength and modulus due to the introduction of flexible –Si–O–Si– segments and reduced crosslink density. Procurement of the correct molecular weight grade is essential to reproduce this synergistic PEI–silicone strengthening effect.

Photocurable PDMS Stamp Materials for Nanometer-Resolution Soft Lithography

The Choi and Rogers (JACS, 2003) photocurable PDMS chemistry—explicitly based on epoxypropoxypropyl-terminated PDMS (CAS 102782-97-8)—enables soft lithographic stamp fabrication with nanometer-scale resolution that is unattainable with commercially available non-functional PDMS elastomers [2]. Users should procure the low molecular weight DMS-E09 grade (MW 363, epoxy content 5.5 eq/kg) to maximize photo-crosslinkable group density for cationic UV-cure systems . This application is uniquely enabled by the terminal epoxypropoxypropyl functionality and cannot be replicated with methyl-terminated, hydroxyl-terminated, or pendant-epoxy copolymers.

Protective Silica/PDMS Hybrid Coatings via Sol-Gel Co-Reaction with TEOS

Epoxypropoxypropyl-terminated PDMS serves as the organic-reactive component in silica/PDMS hybrid protective coatings for magnesium alloy corrosion protection. When combined with aminopropyl-terminated PDMS in a fixed ratio with tetraethoxysilane (TEOS), the terminal epoxy groups participate in the sol-gel network formation, contributing to internal network compactness that correlates with enhanced corrosion resistance as measured by electrochemical impedance spectroscopy (EIS) [3]. The discrete molecular weight and difunctional stoichiometry of the epoxypropoxypropyl-terminated structure ensure reproducible crosslink density in the hybrid coating, a critical factor for barrier property consistency.

Anhydride-Cured Epoxy Formulations Requiring Reduced Activation Energy and Controlled Reactivity

For industrial epoxy formulations employing methyl tetrahydrophthalic anhydride curing agents, epoxypropoxypropyl-terminated PDMS (DMS-E09) offers a documented 9–10 kJ/mol reduction in apparent activation energy relative to DGEBA, as determined by DSC using Kissinger and Ozawa kinetic methods [4]. This translates to faster cure response or lower-temperature processability. Critically, users must select this specific terminal epoxy chemistry (epoxypropoxypropyl) rather than the epoxycyclohexylethyl variant, as the latter's higher ring-strain reactivity is preferentially suited to cationic UV-cure rather than thermal anhydride systems [5].

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